molecular formula C10H18O2 B8351054 Tert-butyl hex-5-enoate

Tert-butyl hex-5-enoate

Cat. No. B8351054
M. Wt: 170.25 g/mol
InChI Key: XNBBRQGAPIDYKF-UHFFFAOYSA-N
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Patent
US05773428

Procedure details

To a solution of 2-(R)-allyl-succinic acid 4-t-butyl ester (5 g, 0.00234 mol), 9-(S)-amino-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18),12,14,16-tetraen-8-one (6,38 g, 0.00234mol) in 50 mL DMF added HOBT (3.47 g, 0.026 mol), DMAP (80 mg), N-methylmorpholine (2.84 g, 0.028 mol), and EDCI (6.69 g, 0.035 mol). The mixture was stirred at room temperature overnight. The reaction mixture was diluted with EtOAc (300 mL) and washed with brine (2×100 mL), saturated NaHCO3 (2×100 mL) and brine (1×100 mL), and dried (MgSO4). Removal of the solvents gave 9 g of crude product. Column chromatographic purification (50% EtOAc/CH2Cl2) gave 7.5 g of pure (3R,9S)-3-(8-oxo-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18)12,14,16-tetraen-9-yl carbamoyl)-hex-5-enoic acid t-butyl ester, MS: 469(M+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
9-(S)-amino-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18),12,14,16-tetraen-8-one
Quantity
0.00234 mol
Type
reactant
Reaction Step One
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[CH2:7][C@@H:8]([CH2:12][CH:13]=[CH2:14])C(O)=O)([CH3:4])([CH3:3])[CH3:2].N[C@H]1CC2=CN(C3C2=CC=CC=3)CCOCCNC1=O.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.CCN=C=NCCCN(C)C>CN(C=O)C.CN(C1C=CN=CC=1)C.CCOC(C)=O>[C:1]([O:5][C:6](=[O:15])[CH2:7][CH2:8][CH2:12][CH:13]=[CH2:14])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(C[C@H](C(=O)O)CC=C)=O
Name
9-(S)-amino-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18),12,14,16-tetraen-8-one
Quantity
0.00234 mol
Type
reactant
Smiles
N[C@@H]1C(NCCOCCN2C3=CC=CC=C3C(C1)=C2)=O
Name
Quantity
3.47 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.84 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
6.69 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
80 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (2×100 mL), saturated NaHCO3 (2×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvents
CUSTOM
Type
CUSTOM
Details
gave 9 g of crude product
CUSTOM
Type
CUSTOM
Details
Column chromatographic purification (50% EtOAc/CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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